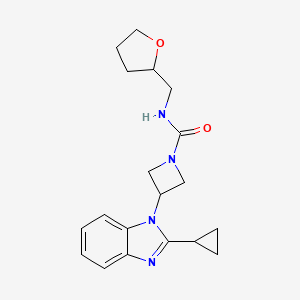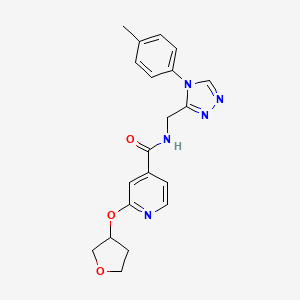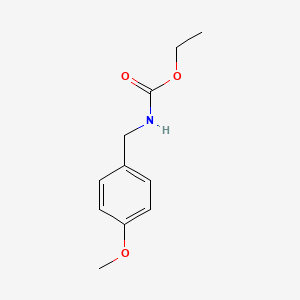![molecular formula C16H12Cl2N2O3 B2614160 4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one CAS No. 848069-01-2](/img/structure/B2614160.png)
4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorophenoxyacetic acid, often referred to by its ISO common name 2,4-D, is an organic compound with the chemical formula Cl2C6H3OCH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Molecular Structure Analysis
The linear formula for 2,4-Dichlorophenoxyacetic acid is C19H19Cl2NO4 . The molecular weight is 396.274 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A theoretical study focused on the inhibition efficiencies of certain quinoxaline compounds, including derivatives similar to 4-[2-(2,4-Dichloro-phenoxy)-acetyl]-3,4-dihydro-1H-quinoxalin-2-one, as corrosion inhibitors for copper in nitric acid. Quantum chemical calculations, based on the Density Functional Theory (DFT) method, were employed to explore the relationship between the molecular structures of quinoxalines and their inhibition efficiency. The results indicated a consistent alignment with experimental data, highlighting the potential of these compounds in corrosion protection applications (Zarrouk et al., 2014).
Aldose Reductase Inhibition
Quinoxalin-2(1H)-one derivatives have been designed and synthesized for their potent and multifunctional inhibition capabilities against aldose reductase (ALR2), an enzyme implicated in diabetic complications. These compounds exhibit not only strong ALR2 inhibition but also significant antioxidant activity, suggesting their utility in combating diabetic complications through dual functionalities. Among these, specific derivatives demonstrated remarkable efficacy, underscoring the therapeutic potential of such quinoxalinone-based structures (Qin et al., 2015).
Synthesis and Application in Material Science
The facile synthesis of alkyl and aryl substituted dibenzo[b,g][1,8]naphthyridin-5-ones from 2,4-dichloroquinolines showcases the versatility of quinoxaline derivatives in synthesizing complex molecular frameworks. These synthesized compounds have potential applications in material science and organic synthesis, reflecting the broad utility of quinoxaline derivatives in chemical research (Manoj & Prasad, 2010).
Antimicrobial Activity
Research into quinoxaline derivatives has also revealed their antimicrobial potential. Synthesis of novel heterocycles, including pyridinyl and isoxazolyl quinoxaline derivatives, has demonstrated significant antimicrobial activity against various bacterial and fungal strains. This indicates the broad-spectrum antimicrobial capabilities of quinoxaline derivatives, making them valuable in the development of new antimicrobial agents (Moustafa, 2003).
Fluorescent Whiteners for Polyester Fibres
Quinoxaline derivatives have been evaluated as disperse dyes and fluorescent whiteners on polyester fibers, showcasing their application in the textile industry. Specific compounds, such as 6-acetamido-2-substituted quinoxalines, were found to be effective in this regard, highlighting the chemical's versatility beyond pharmaceutical and corrosion inhibition applications (Rangnekar & Tagdiwala, 1986).
Eigenschaften
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-10-5-6-14(11(18)7-10)23-9-16(22)20-8-15(21)19-12-3-1-2-4-13(12)20/h1-7H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOZHXIKHFPZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324332 |
Source


|
| Record name | 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730377 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
848069-01-2 |
Source


|
| Record name | 4-[2-(2,4-dichlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)
![2-benzyl-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2614078.png)


![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614082.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2614086.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-benzylurea](/img/structure/B2614092.png)

![(E)-4-(Dimethylamino)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]but-2-enamide](/img/structure/B2614095.png)


![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-3-nitrobenzonitrile](/img/structure/B2614099.png)

